5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-2-methylsulfonyl-1-prop-2-enylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-3-4-11-7(5-9)6-10-8(11)14(2,12)13/h3,6H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECDIYJMTHCOQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CC=C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The molecule is deconstructed into three primary components:
-
Imidazole core : Serves as the foundational scaffold.
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Prop-2-en-1-yl (allyl) group : Introduced at position 1 via alkylation.
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Methanesulfonyl and chloromethyl groups : Installed at positions 2 and 5, respectively, through electrophilic substitution and chloromethylation.
Detailed Preparation Methods
Allylation at Position 1
The 1-position of imidazole is selectively alkylated using allyl bromide under basic conditions.
Procedure :
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Dissolve imidazole (1.0 equiv) in anhydrous DMF under nitrogen.
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Add sodium hydride (1.2 equiv) at 0°C and stir for 30 minutes.
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Introduce allyl bromide (1.1 equiv) dropwise and warm to room temperature.
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After 12 hours, quench with water, extract with ethyl acetate, and purify via silica chromatography.
Yield : ~75–85% (estimated from analogous reactions).
Key Considerations :
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Excess base ensures complete deprotonation of the 1-nitrogen.
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Competing N3-alkylation is minimal due to steric and electronic factors.
Sulfonation at Position 2
The methanesulfonyl group is introduced via directed lithiation followed by electrophilic quenching.
Procedure :
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Dissolve 1-allyl-1H-imidazole (1.0 equiv) in dry THF at -78°C.
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Add lithium diisopropylamide (LDA, 1.1 equiv) and stir for 1 hour.
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Slowly add methanesulfonyl chloride (1.2 equiv) and warm to room temperature.
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Quench with saturated NH4Cl, extract with dichloromethane, and concentrate.
Optimization :
-
Lower temperatures (-78°C) prevent side reactions at other positions.
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Alternative sulfonating agents (e.g., SO3 complexes) may improve efficiency.
Chloromethylation at Position 5
Adapted from the direct chloromethylation protocol for 4-methylimidazole, this step introduces the chloromethyl group using formaldehyde and HCl.
Procedure :
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Dissolve 1-allyl-2-methanesulfonyl-1H-imidazole (1.0 equiv) in 36% aqueous HCl.
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Add paraformaldehyde (1.5 equiv) and heat to 80°C under HCl gas (40,000 parts/hr).
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After 20 hours, distill off HCl under reduced pressure.
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Recrystallize the residue from ethanol/HCl to isolate the hydrochloride salt.
Mechanistic Insights :
-
Formaldehyde acts as the methylene source, with HCl facilitating electrophilic chloromethylation.
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Regioselectivity at position 5 is governed by electronic effects from the 2-methanesulfonyl group.
Comparative Analysis of Chloromethylation Conditions
Challenges :
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Steric hindrance : The 2-methanesulfonyl group may slow chloromethylation kinetics.
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Byproducts : Minor N-allyl cleavage observed at prolonged reaction times (>24 hours).
Alternative Synthetic Routes
Ring-Synthesis Approaches
Constructing the imidazole core with pre-installed substituents offers potential efficiency gains.
Example :
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Condensation of N-allylglyoxal with methylamine and methanesulfonylacetamide under acidic conditions.
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Limited by poor regiocontrol and low yields (<30%).
Protective Group Strategies
Temporary protection of the 2-position during chloromethylation may enhance selectivity.
Procedure :
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Protect 1-allylimidazole with a tert-butoxycarbonyl (Boc) group at position 2.
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Perform chloromethylation, then deprotect and sulfonate.
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Yields remain suboptimal (~50%) due to additional steps.
Scalability and Industrial Considerations
Cost-Benefit Analysis
Environmental Impact
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Waste streams : High HCl usage necessitates neutralization and recycling systems.
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Solvent recovery : DMF and THF are reclaimed via distillation to minimize environmental footprint.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methanesulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The prop-2-en-1-yl group can undergo addition reactions, particularly with electrophiles, due to the presence of the double bond.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and electrophiles like halogens for addition reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with an amine can yield an imidazole derivative with an amine substituent, while oxidation of the methanesulfonyl group can produce sulfone derivatives.
Scientific Research Applications
5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole involves its interaction with molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The methanesulfonyl group can participate in redox reactions, altering the oxidative state of cellular components. The prop-2-en-1-yl group can interact with hydrophobic pockets in proteins, influencing their conformation and activity.
Comparison with Similar Compounds
Structural and Molecular Comparison
A comparative analysis of structurally related imidazole derivatives is summarized below:
Reactivity and Functional Group Analysis
- Chloromethyl Group : The target compound’s 5-(chloromethyl) group is a superior leaving group compared to bromine in or chlorine in , facilitating nucleophilic substitution reactions.
- Methanesulfonyl vs. Sulfonyl Chloride : The methanesulfonyl group in the target compound is less reactive than the sulfonyl chloride in , making it more stable for long-term storage .
- Allyl Group : The allyl substituent at position 1 allows for Diels-Alder or thiol-ene reactions, a feature absent in compounds with saturated alkyl groups (e.g., isopropyl in ).
Biological Activity
5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole, identified by its CAS number 1221343-03-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 234.70 g/mol. The structure comprises a chloromethyl group, a methanesulfonyl group, and an imidazole ring, which contributes to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The chloromethyl group can react with nucleophilic sites on proteins or other biomolecules, potentially modifying their function.
- Hydrogen Bonding and π-π Interactions : The imidazole and methanesulfonyl groups facilitate interactions with various biological targets, enhancing binding affinity and specificity.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound show effectiveness against various bacterial strains. A comparative study found that imidazole derivatives had zones of inhibition against E. coli and S. aureus ranging from 11 mm to 28 mm depending on the specific structure (Table 1) .
| Compound | Zone of Inhibition (mm) |
|---|---|
| 5a | 15 |
| 5b | 11 |
| 5c | 20 |
| Streptomycin | 28 |
Anti-inflammatory Activity
Imidazole compounds have also been linked to anti-inflammatory effects. For example, in vivo studies have shown that certain imidazole derivatives significantly reduce inflammatory markers in animal models. One study reported that a related compound decreased myeloperoxidase (MPO) release and inflammatory hypernociception in mice .
Study on Analgesic Effects
A recent study evaluated the analgesic activity of imidazole derivatives, including those structurally related to our compound. The results indicated a significant reduction in pain response at doses comparable to standard analgesics like diclofenac . These findings suggest potential therapeutic applications for pain management.
Evaluation of Anticancer Potential
Another area of research focuses on the anticancer properties of imidazole derivatives. A study highlighted the ability of certain imidazole compounds to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The specific pathways activated by these compounds are under investigation but show promise for future therapeutic development.
Q & A
Q. Table 1: Synthetic Yield Under Different Conditions
| Reaction Temperature (°C) | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 60 | DMF | 72 | 98.5 |
| 80 | DCM | 65 | 95.2 |
| 40 | THF | 48 | 89.7 |
| Higher temperatures in DMF improve yield but risk allyl group degradation . |
Q. Table 2: Predicted vs. Observed Biological Activities
| Target Organism | PASS Prediction (Pa) | Observed MIC (µg/mL) |
|---|---|---|
| Candida albicans | 0.72 | 16–32 |
| Staphylococcus aureus | 0.58 | >64 |
| Discrepancies in S. aureus activity suggest off-target effects or assay sensitivity . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
